Ethomoxane
説明
Structure
3D Structure
特性
CAS番号 |
3570-46-5 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |
InChIキー |
WKRAEDUMAWVCOC-UHFFFAOYSA-N |
SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
正規SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
外観 |
Solid powder |
他のCAS番号 |
793603-27-7 6038-78-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
6038-78-4 (hydrochloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ethomoxane; Lilly 26125; F 883; F-883; F883; Vortel; USAF EL-32; |
製品の起源 |
United States |
A Technical Guide to the Chemical Structure and Pharmacological Activity of Ethomoxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Ethomoxane, a notable derivative of the 1,4-benzodioxan scaffold. We will dissect its molecular architecture, from the foundational benzodioxan ring system to the key functional groups that dictate its pharmacological profile. The primary mechanism of action, potent and selective α1-adrenergic receptor antagonism, will be explored through a discussion of its role in signaling pathways. This guide synthesizes structural data, mechanistic insights, and representative synthetic considerations to offer a comprehensive resource for professionals engaged in medicinal chemistry and drug discovery.
The Molecular Architecture of Ethomoxane
The pharmacological identity of Ethomoxane is intrinsically linked to its distinct chemical structure. This structure is built upon a versatile and medicinally significant scaffold known as 1,4-benzodioxan.[1][2] This bicyclic system, where a benzene ring is fused to a 1,4-dioxane ring, serves as a privileged structure in drug design, allowing for diverse substitutions that modulate biological activity.[1]
Core Scaffold: The 1,4-Benzodioxan Moiety
The 1,4-benzodioxan core consists of a planar aromatic benzene ring fused with a non-planar, six-membered 1,4-dioxane ring.[1] This combination imparts a unique three-dimensional conformation that is crucial for its interaction with biological targets like enzymes and receptors.[1] The stability of this scaffold, coupled with the multiple sites available for chemical modification on both the aromatic and dioxane rings, makes it an attractive starting point for developing new therapeutic agents.[1]
Key Substituents and their Influence
The specific identity of Ethomoxane is defined by the substituents attached to this core. According to its IUPAC name, N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine, we can deconstruct the molecule:[3]
-
Ethoxy Group (-OCH2CH3): Positioned on the aromatic ring, this group significantly influences the molecule's electronic properties and lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Butylaminomethyl Group (-CH2NH(CH2)3CH3): This side chain, attached to the chiral center of the dioxane ring, is critical for the molecule's interaction with the α1-adrenergic receptor. The secondary amine and the length of the butyl chain are key determinants of binding affinity and selectivity.
Ethomoxane is a racemic mixture, meaning it contains an equal amount of two enantiomers, which are non-superimposable mirror images of each other.[4] The stereochemistry at the C2 position of the dioxane ring can lead to differential binding and activity at biological targets.[5]
Physicochemical and Spectroscopic Properties
A compound's identity is codified by a set of unique identifiers and characterized by its interaction with electromagnetic radiation.
Tabulated Chemical Identifiers
The following table summarizes the key chemical identifiers for Ethomoxane, providing a standardized way to reference this compound in databases and literature.[3][4]
| Identifier | Value | Source |
| IUPAC Name | N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine | PubChem[3] |
| Molecular Formula | C15H23NO3 | PubChem[3] |
| Molecular Weight | 265.35 g/mol | PubChem[3] |
| Canonical SMILES | CCCC NCC1COc2cccc(c2O1)OCC | GSRS[4] |
| InChI | InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 | PubChem[3] |
| InChIKey | WKRAEDUMAWVCOC-UHFFFAOYSA-N | GSRS[4] |
| CAS Number | 3570-46-5 | PubChem[3] |
Mechanism of Action: A Structural Perspective
Ethomoxane's primary pharmacological effect is derived from its activity as an alpha-1 (α1) adrenergic receptor antagonist.[6]
Ethomoxane as an α1-Adrenergic Receptor Antagonist
Alpha-1 adrenergic receptors are G-protein coupled receptors found on vascular smooth muscle and other tissues throughout the body.[7][8] When activated by endogenous catecholamines like norepinephrine, these receptors trigger a signaling cascade that leads to smooth muscle contraction, resulting in vasoconstriction and an increase in blood pressure.[8][9]
Ethomoxane functions as a competitive antagonist, binding to α1-adrenoceptors without activating them.[8] By occupying the receptor's binding site, it prevents norepinephrine from binding and initiating the contractile signal. This blockade leads to the relaxation of smooth muscle in arterioles and veins, causing vasodilation and a subsequent lowering of blood pressure.[7][9] This mechanism of action is the basis for the use of α1-blockers in the treatment of conditions like hypertension and benign prostatic hyperplasia (BPH).[7][10]
Visualizing the Antagonistic Action
The following diagram illustrates the signaling pathway of an α1-adrenergic receptor and the inhibitory effect of Ethomoxane.
Caption: Mechanism of α1-adrenergic receptor antagonism by Ethomoxane.
Representative Synthetic Approach
The synthesis of 1,4-benzodioxan derivatives like Ethomoxane typically involves multi-step processes.[11] A common strategy involves the initial formation of the core benzodioxan ring system, followed by the introduction and modification of the necessary side chains.
Conceptual Workflow
A generalized synthetic route can be visualized as follows, often starting from a substituted catechol or salicylaldehyde derivative.
Caption: Conceptual workflow for the synthesis of Ethomoxane derivatives.
Detailed Step-by-Step Protocol (Illustrative)
The following protocol is a representative, generalized example for the synthesis of a 2-aminomethyl-1,4-benzodioxan derivative. Note: This is an illustrative procedure and requires optimization and adherence to all laboratory safety protocols.
-
Step 1: Synthesis of the Benzodioxane Methanol Intermediate.
-
Rationale: This step creates the core heterocyclic structure. Using a starting material like 3-ethoxyphenol and reacting it with epichlorohydrin under basic conditions is a common method to form the fused ring system.
-
Procedure:
-
Dissolve the appropriately substituted catechol or phenol derivative in a suitable solvent (e.g., DMF or acetone).
-
Add a base (e.g., potassium carbonate) to deprotonate the hydroxyl group, forming a phenoxide.
-
Add epibromohydrin or epichlorohydrin dropwise to the reaction mixture.[2]
-
Heat the mixture under reflux for several hours to facilitate the alkylation and subsequent ring closure.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify (e.g., via column chromatography) to yield the 1,4-benzodioxane-2-methanol intermediate.
-
-
-
Step 2: Conversion to the Amine (Reductive Amination).
-
Rationale: This step introduces the crucial butylamine side chain. The alcohol intermediate is first oxidized to an aldehyde, which then reacts with butylamine to form an imine. This imine is subsequently reduced to the final secondary amine.
-
Procedure:
-
Oxidize the alcohol intermediate from Step 1 to the corresponding aldehyde using a mild oxidizing agent (e.g., PCC or Swern oxidation).
-
Dissolve the resulting aldehyde in a solvent such as methanol or dichloromethane.
-
Add butylamine to the solution, often with a catalytic amount of acid, to form the imine intermediate.
-
Introduce a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), to the mixture to reduce the imine to the target secondary amine, Ethomoxane.
-
Quench the reaction, perform an aqueous workup, and extract the final product.
-
Purify the crude product using column chromatography or crystallization to obtain pure Ethomoxane.
-
-
-
Step 3: Structural Verification.
-
Rationale: The identity and purity of the synthesized compound must be rigorously confirmed.
-
Methods: The structure of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[11] Purity can be assessed using High-Performance Liquid Chromatography (HPLC).
-
Conclusion and Future Directions
Ethomoxane serves as a classic example of the therapeutic potential held within the 1,4-benzodioxan class of compounds.[1] Its well-defined structure directly correlates with its function as a potent α1-adrenergic antagonist. The interplay between the rigid benzodioxan scaffold and the flexible aminomethyl side chain provides a compelling basis for its receptor affinity and selectivity. Understanding this structure-activity relationship is paramount for researchers aiming to design next-generation therapeutics with improved efficacy and safety profiles. Future research may focus on exploring the stereoselective synthesis and pharmacological evaluation of individual Ethomoxane enantiomers, as stereoisomerism often plays a critical role in receptor recognition and biological activity.[5] Further modifications to the aromatic ring or the amine substituent could also lead to novel compounds with modulated selectivity for different α1-adrenoceptor subtypes or even multitarget agents for complex diseases.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19127, Ethomoxane. Available from: [Link]
-
Vitale, P., et al. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent. AIR Unimi. Available from: [Link]
-
Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Il Farmaco, 57(2), 103-12. Available from: [Link]
-
Irshad, M., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Pakistan Journal of Analytical & Environmental Chemistry, 19(2), 181-194. Available from: [Link]
-
Global Substance Registration System (GSRS). ETHOMOXANE. Available from: [Link]
-
Bansal, R. K., & Kumar, S. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Available from: [Link]
-
Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. Available from: [Link]
-
National Institutes of Health (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]
-
Wikipedia contributors. (2024, January 21). Alpha-1 blocker. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
CVPharmacology.com. Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Available from: [Link]
-
Renye, R., et al. (2022). Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing. BMC Geriatrics, 22(1), 589. Available from: [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. tsijournals.com [tsijournals.com]
- 3. Ethomoxane | C15H23NO3 | CID 19127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 8. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 9. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pjaec.pk [pjaec.pk]
Molecular weight and physicochemical properties of Ethomoxane HCl
Topic: Molecular Weight and Physicochemical Properties of Ethomoxane HCl Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethomoxane Hydrochloride (CAS: 6038-78-4) is a synthetic 1,4-benzodioxan derivative historically characterized as an adrenolytic agent and tranquilizer. Chemically defined as N-butyl-8-ethoxy-1,4-benzodioxan-2-methanamine hydrochloride, it belongs to a class of compounds structurally related to potent alpha-adrenergic antagonists like WB-4101.
This guide provides a rigorous technical examination of Ethomoxane HCl, focusing on its molecular weight, physicochemical stability, synthesis pathways, and pharmacological mechanism. It is designed to serve as a reference for researchers investigating benzodioxan scaffolds in medicinal chemistry.
Chemical Identity & Molecular Data
The core identity of Ethomoxane HCl is defined by its benzodioxan heterocycle, which serves as a rigid scaffold displaying an exocyclic secondary amine and an ethoxy ether substituent.
Table 1: Chemical Identification
| Parameter | Data |
| Common Name | Ethomoxane Hydrochloride |
| IUPAC Name | N-[(8-ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine hydrochloride |
| CAS Number (Salt) | 6038-78-4 |
| CAS Number (Free Base) | 3570-46-5 |
| Molecular Formula | C₁₅H₂₃NO₃[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight (Salt) | 301.81 g/mol |
| Molecular Weight (Base) | 265.35 g/mol |
| SMILES (Salt) | CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |
Physicochemical Properties[1][12][13][14]
Understanding the physicochemical behavior of Ethomoxane HCl is critical for formulation and assay development. The hydrochloride salt improves water solubility significantly compared to the lipophilic free base.
Table 2: Physicochemical Profile
| Property | Value / Description | Context |
| Physical State | White to off-white crystalline powder | Typical for amine HCl salts. |
| Melting Point | 190–193 °C | Sharp melting range indicates high crystallinity [1]. |
| Solubility (Water) | Soluble | Ionized form (ammonium) interacts well with aqueous media. |
| Solubility (Organic) | Freely soluble in ethanol, chloroform | Useful for extraction and purification. |
| LogP (Base) | 2.9 (Computed) | Indicates moderate lipophilicity, suitable for CNS penetration [2]. |
| pKa | ~9.0–9.5 (Predicted) | Secondary amine; protonated at physiological pH. |
| Stability | Stable under normal conditions | Hygroscopic; store desicated. Avoid strong oxidizers. |
Structural Analysis & Visualization
The pharmacological specificity of Ethomoxane stems from the spatial arrangement of the n-butyl side chain relative to the benzodioxan oxygen atoms. The following diagram illustrates the chemical connectivity and the distinction between the lipophilic scaffold and the polarizable amine tail.
Figure 1: Structural decomposition of Ethomoxane HCl highlighting functional domains responsible for receptor binding and solubility.
Synthesis & Preparation Protocol
The synthesis of Ethomoxane HCl typically follows a convergent route involving the alkylation of a benzodioxan intermediate. The following protocol describes the standard laboratory preparation via the chloromethyl intermediate, a robust method for 2-substituted benzodioxanes [3].
Reaction Scheme
-
Precursor: 8-Ethoxy-2-hydroxymethyl-1,4-benzodioxan.
-
Activation: Conversion to the alkyl chloride using Thionyl Chloride (
). -
Amination: Nucleophilic substitution with
-butylamine. -
Salt Formation: Precipitation with anhydrous HCl.
Detailed Methodology
Step 1: Chlorination [11]
-
Dissolve 0.1 mol of 8-ethoxy-2-hydroxymethyl-1,4-benzodioxan in dry pyridine (or chloroform with catalytic DMF).
-
Add Thionyl Chloride (0.12 mol) dropwise at 0°C under nitrogen atmosphere.
-
Reflux the mixture for 2–3 hours until gas evolution (
, ) ceases. -
Evaporate solvent in vacuo. Dissolve residue in ether, wash with water, dry over
, and concentrate to yield the 2-chloromethyl intermediate.
Step 2: Amination (Nucleophilic Substitution)
-
Combine the 2-chloromethyl intermediate (0.05 mol) with excess
-butylamine (0.2 mol) in ethanol (50 mL). Note: Excess amine acts as a proton scavenger. -
Heat the mixture in a sealed pressure vessel or reflux for 12–18 hours at 80–100°C.
-
Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Upon completion, evaporate the solvent and excess butylamine under reduced pressure.
-
Partition the residue between 1M NaOH and Dichloromethane (DCM). Separate the organic layer, dry, and evaporate to obtain Ethomoxane free base as an oil.
Step 3: Hydrochlorination
-
Dissolve the crude oil in a minimum volume of anhydrous diethyl ether or ethanol.
-
Slowly add a solution of HCl in dioxane or bubble dry HCl gas through the solution at 0°C.
-
The white precipitate of Ethomoxane HCl will form immediately.
-
Recrystallize from ethanol/ether to obtain pure crystals (MP: 190–193°C).
Pharmacological Context
Ethomoxane is classified as an adrenolytic agent , specifically acting as an antagonist at
-
Mechanism of Action: It competitively binds to post-synaptic
-adrenoceptors on vascular smooth muscle. By blocking the binding of norepinephrine, it prevents vasoconstriction, leading to vasodilation and a reduction in blood pressure [4].[12] -
Structure-Activity Relationship (SAR): The benzodioxan ring is a "privileged scaffold" for
-blockers. The oxygen atoms in the ring mimic the catechol oxygens of norepinephrine, allowing the molecule to dock into the receptor binding pocket, while the bulky butyl chain prevents receptor activation (antagonism) [5]. -
Research Utility: While largely superseded by selective agents like prazosin in clinical therapy, Ethomoxane remains a valuable probe in pharmacological research for studying receptor subtype selectivity and the effects of benzodioxan derivatives on the central nervous system (tranquilizing effects).
Analytical Characterization
For quality control and identification, the following analytical parameters are standard.
HPLC Method (Recommended)
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [40:60 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Characteristic absorption of the benzodioxan chromophore).
-
Retention Time: Predicted ~4–6 minutes depending on exact gradient.
Spectroscopic Data
-
UV/Vis:
at ~275 nm and ~282 nm (typical for alkoxy-substituted benzenes). -
IR (KBr): Strong bands at 2800–3000 cm⁻¹ (Amine salt N-H stretch), 1590 cm⁻¹ (Aromatic C=C), 1260 cm⁻¹ (Ether C-O).
References
-
Merck & Co. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Entry for Ethomoxane.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19127, Ethomoxane. Retrieved from .
-
Bolchi, C., et al. (2014). "From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes". Journal of Organic Chemistry, 79(14), 6732-6737.[11]
- Katzung, B. G. (2018). Basic and Clinical Pharmacology. McGraw-Hill Education. (Chapter on Adrenoceptor Antagonists).
- Chapleo, C. B., et al. (1983). "Alpha-adrenoreceptor reagents. 1. Synthesis and structure-activity relationships of some 1,4-benzodioxans". Journal of Medicinal Chemistry, 26(6), 823–831.
Sources
- 1. Ethomoxane | C15H23NO3 | CID 19127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 [data.epo.org]
- 5. tsijournals.com [tsijournals.com]
- 6. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 7. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. prepchem.com [prepchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha blocker - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Prazosin as a Selective Antagonist of Norepinephrine-Induced Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling Vascular Tone Regulation with Prazosin
The intricate control of vascular smooth muscle tone is fundamental to cardiovascular homeostasis. Norepinephrine, a key catecholamine neurotransmitter of the sympathetic nervous system, plays a pivotal role in regulating blood pressure through vasoconstriction mediated by alpha-1 adrenergic receptors (α1-ARs).[1][2] Understanding the pharmacology of these receptors is crucial for the development of therapeutic agents for conditions such as hypertension.[3][4] Prazosin, a quinazoline derivative, is a potent and selective antagonist of α1-ARs.[2][5] Its high affinity for these receptors makes it an invaluable tool in cardiovascular research to competitively inhibit norepinephrine-induced vasoconstriction.[4][6] Unlike non-selective alpha-blockers, prazosin's minimal effect on presynaptic alpha-2 receptors preserves the negative feedback loop for norepinephrine release, thus preventing significant reflex tachycardia, a common side effect with other vasodilators.[2][5]
These application notes provide a comprehensive guide for researchers on the use of prazosin to inhibit norepinephrine-induced vasoconstriction. We will delve into the underlying molecular mechanisms, provide detailed protocols for in vitro studies using isolated aortic rings, and offer insights into data analysis and interpretation.
Principles and Mechanisms: The Alpha-1 Adrenergic Signaling Cascade and Prazosin's Intervention
Norepinephrine-induced vasoconstriction is initiated by its binding to α1-ARs on the surface of vascular smooth muscle cells.[1] These receptors are G-protein coupled receptors (GPCRs) associated with the Gq alpha subunit.[6] The binding of norepinephrine triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[6]
Prazosin exerts its inhibitory effect by competitively binding to the α1-ARs, thereby preventing norepinephrine from binding and initiating this signaling cascade.[3][7] This competitive antagonism leads to a rightward shift in the concentration-response curve of norepinephrine, indicating that a higher concentration of the agonist is required to elicit the same level of vasoconstriction in the presence of prazosin.[8]
Signaling Pathway of Norepinephrine-Induced Vasoconstriction
Caption: Norepinephrine signaling cascade leading to vasoconstriction.
Mechanism of Prazosin Inhibition
Caption: Prazosin competitively antagonizes norepinephrine at the α1-AR.
Experimental Protocols: In Vitro Assessment in Isolated Aortic Rings
The isolated aortic ring assay is a robust and widely used ex vivo model to study vascular pharmacology.[9][10] This protocol details the methodology to assess the inhibitory effect of prazosin on norepinephrine-induced vasoconstriction in rat thoracic aorta.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g)
-
Chemicals:
-
Norepinephrine bitartrate salt
-
Prazosin hydrochloride[11]
-
Propranolol hydrochloride (to block β-adrenergic receptors)
-
Cocaine hydrochloride (to block neuronal uptake of norepinephrine)
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Calcium Chloride (CaCl2)
-
Magnesium Sulfate (MgSO4)
-
Potassium Phosphate monobasic (KH2PO4)
-
Sodium Bicarbonate (NaHCO3)
-
Glucose
-
-
Equipment:
Solutions Preparation
-
Krebs-Henseleit Buffer (KHB):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 11.1 mM
-
Bubble with carbogen gas for at least 30 minutes before use and maintain a pH of 7.4.
-
-
Norepinephrine Stock Solution (10 mM): Dissolve norepinephrine bitartrate in distilled water with 0.1% ascorbic acid (to prevent oxidation). Prepare fresh daily and protect from light.
-
Prazosin Stock Solution (10 mM): Dissolve prazosin hydrochloride in methanol or dimethyl sulfoxide (DMSO).[11] Subsequent dilutions should be made in KHB.
-
Propranolol and Cocaine Stock Solutions (10 mM): Dissolve in distilled water.
Experimental Workflow
Caption: Workflow for the isolated aortic ring experiment.
Step-by-Step Protocol
-
Aortic Ring Preparation:
-
Euthanize the rat by an approved method.
-
Carefully excise the thoracic aorta and place it in cold KHB.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width.[10]
-
-
Mounting:
-
Mount each aortic ring in an organ bath chamber containing KHB, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an initial tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with KHB changes every 15-20 minutes.
-
-
Viability Check:
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability.
-
Wash the rings with fresh KHB and allow them to return to baseline tension.
-
-
Pre-incubation:
-
Add propranolol (1 µM) and cocaine (1 µM) to the KHB to block β-adrenergic receptors and neuronal uptake of norepinephrine, respectively.
-
For the experimental groups, incubate the aortic rings with different concentrations of prazosin (e.g., 1 nM, 10 nM, 100 nM) for 30 minutes.[12] The control group should be incubated with the vehicle used to dissolve prazosin.
-
-
Norepinephrine Concentration-Response Curve:
-
Add norepinephrine cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Allow the contraction to reach a plateau at each concentration before adding the next.
-
Record the contractile force generated at each concentration.
-
Data Analysis and Interpretation
-
Data Normalization: Express the contractile response to each concentration of norepinephrine as a percentage of the maximal contraction induced by KCl.
-
Concentration-Response Curves: Plot the percentage of contraction against the logarithm of the norepinephrine concentration for both control and prazosin-treated groups.
-
Schild Analysis: To determine the affinity of prazosin for the α1-AR, a Schild plot analysis can be performed. This involves plotting the log(concentration ratio - 1) against the log of the antagonist (prazosin) concentration. The x-intercept of the linear regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of the Schild regression that is not significantly different from unity suggests competitive antagonism.
Quantitative Data Summary
| Parameter | Value | Tissue/Model | Reference(s) |
| Prazosin In Vitro Concentration | 10⁻⁸ M - 10⁻⁶ M | Rat mesenteric artery | [8][13][14] |
| Prazosin pA₂ Value | ~9.14 | Rabbit cutaneous resistance arteries | [15] |
| Prazosin pA₂ Value | No alteration with aging | Isolated rat aorta | [16] |
| Norepinephrine In Vitro Concentration | 10⁻⁹ M - 10⁻⁵ M | Rat aortic rings | [17] |
| Prazosin In Vivo Dose (rat) | 3 - 10 µg/kg (i.v.) | Pithed rat | [18] |
| Prazosin In Vivo Dose (rat) | 2 - 40 mg/kg (i.p.) | Rat | [19] |
Conclusion and Field-Proven Insights
Prazosin is a powerful and selective tool for investigating the role of α1-adrenergic receptors in vasoconstriction. The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory effects of prazosin on norepinephrine-induced vascular responses.
Key Considerations for Experimental Success:
-
Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve prazosin.
-
Endothelium Integrity: The presence or absence of the endothelium can influence vascular responses. For studies focused on the direct effects on smooth muscle, the endothelium can be mechanically removed.
-
Species Differences: Be aware that receptor pharmacology can vary between species. The provided protocols are for rat aorta, and modifications may be necessary for other animal models.
-
Data Reproducibility: Ensure consistency in tissue handling, buffer composition, and experimental conditions to obtain reproducible results.
By adhering to these detailed protocols and considering the key insights, researchers can confidently and accurately utilize prazosin as a selective antagonist to further our understanding of cardiovascular physiology and pharmacology.
References
-
Prazosin - StatPearls - NCBI Bookshelf. (2023). Retrieved from National Center for Biotechnology Information. [Link]
-
What is the mechanism of action of prazosin (alpha-1 adrenergic blocker)? - Dr.Oracle. (2025). Retrieved from Dr.Oracle. [Link]
-
What is the mechanism of Prazosin Hydrochloride? - Patsnap Synapse. (2024). Retrieved from Patsnap. [Link]
-
What is the mechanism of action (MOA) of Prazosin? - Dr.Oracle. (2026). Retrieved from Dr.Oracle. [Link]
-
Prazosin - LITFL. (2025). Retrieved from Life in the Fast Lane. [Link]
-
Prazosin has low potency at α1A-adrenoceptors and high potency at α1D -adrenoceptors in rat vas deferens - PubMed. (2013). Retrieved from National Center for Biotechnology Information. [Link]
-
Clinical Pharmacology and Therapeutic Role of Prazosin and Related Alpha-Adrenoceptor Antagonists. (n.d.). Retrieved from Springer. [Link]
-
Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents. (n.d.). Retrieved from PubMed. [Link]
-
Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
Differential blocking effects of prazosin and yohimbine on vasopressor responses to sympathetic nerve stimulation and intravenous norepinephrine in the pithed rat - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
What is the drug class of Prazosin (alpha-1 adrenergic receptor antagonist)? - Dr.Oracle. (2025). Retrieved from Dr.Oracle. [Link]
-
Reassessment of the blocking activity of prazosin at low and high concentrations on sympathetic neurotransmission in the isolated mesenteric vasculature of rats - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
pD2 values of noradrenaline and pA2 values of prazosin vs.... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
-
Effect of prazosin on norepinephrine concentration and turnover in rat brain and heart. (n.d.). Retrieved from PubMed. [Link]
-
Effect of prazosin on the concentration–response curve to A-61603 (left... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
-
Norepinephrine induces expression of c-fos mRNA through the alpha-adrenoceptor in rat aortic rings - PubMed. (1995). Retrieved from National Center for Biotechnology Information. [Link]
-
In vitro Relaxation of Arteries and Veins by Prazosin: Alpha-Adrenergic Blockade with No Direct Vasodilation1. (n.d.). Retrieved from Karger. [Link]
-
In Vitro Relaxation of Arteries and Veins by Prazosin: Alpha-Adrenergic Blockade With No Direct Vasodilation - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
Effects of aging on alpha 1-adrenoceptor mechanisms and the inhibitory effect of diltiazem on noradrenaline maximum response in isolated rat aortic preparation - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
formulation and invitro evaluation of prazosin hydrochloride unfolding type gastro retentive film - ResearchGate. (2025). Retrieved from ResearchGate. [Link]
-
Cardiovascular effects of prazosin in normotensive and genetically hypertensive rats | Scilit. (n.d.). Retrieved from Scilit. [Link]
-
Prazosin selectively antagonizes norepinephrine contractions at low-affinity, non-alpha adrenoceptor sites (extraceptors) in arterial muscle - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
FORMULATION AND EVALUATION OF TASTE MASKED FAST DISSOLVING TABLET OF PRAZOSIN HYDROCHLORIDE - Journal of Drug Delivery and Therapeutics. (2018). Retrieved from Journal of Drug Delivery and Therapeutics. [Link]
-
In Vitro - Asian Journal of Pharmacy and Technology. (n.d.). Retrieved from Asian Journal of Pharmacy and Technology. [Link]
-
Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. (2010). Retrieved from Der Pharmacia Lettre. [Link]
-
Floating microspheres of prazosin hydrochloride: Formulation, characterization and in - Scholars Research Library. (n.d.). Retrieved from Scholars Research Library. [Link]
-
From rat aorta to resistance arteries: measuring vascular contractility - REPROCELL. (2023). Retrieved from REPROCELL. [Link]
-
Cardiovascular effects of prazosin in normotensive and genetically hypertensive rats - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]
-
General protocol to set up novel application of the aortic ring assay.... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
-
Signal transduction pathways involved in particulate matter induced relaxation in rat aorta–Spontaneous hypertensive versus Wi. (2006). Retrieved from ScienceDirect. [Link]
Sources
- 1. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. droracle.ai [droracle.ai]
- 8. In vitro relaxation of arteries and veins by prazosin: alpha-adrenergic blockade with no direct vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. reprocell.com [reprocell.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reassessment of the blocking activity of prazosin at low and high concentrations on sympathetic neurotransmission in the isolated mesenteric vasculature of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of aging on alpha 1-adrenoceptor mechanisms and the inhibitory effect of diltiazem on noradrenaline maximum response in isolated rat aortic preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Norepinephrine induces expression of c-fos mRNA through the alpha-adrenoceptor in rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential blocking effects of prazosin and yohimbine on vasopressor responses to sympathetic nerve stimulation and intravenous norepinephrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of prazosin on norepinephrine concentration and turnover in rat brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Solvent Selection for Ethomoxane Free Base and its Hydrochloride Salt
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for Ethomoxane free base and its corresponding hydrochloride (HCl) salt. The document elucidates the fundamental physicochemical principles governing the differential solubility of these two forms, rooted in the acid-base properties of Ethomoxane's secondary amine moiety. We present a logical workflow for solvent selection, detailed experimental protocols for solubility screening and interconversion, and a comparative data table for common laboratory solvents. The aim is to empower researchers to make informed, efficient, and application-appropriate decisions for tasks ranging from chemical synthesis and purification to formulation and analytical characterization.
Introduction
Ethomoxane, N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine, is a small molecule of significant interest in pharmacological research.[1] As with many amine-containing compounds, it can exist in its neutral "free base" form or as a salt, most commonly the hydrochloride salt.[2] The choice between these forms and, critically, the selection of an appropriate solvent system are pivotal decisions that impact every stage of the research and development pipeline.[3] An incorrect solvent can lead to poor yield during synthesis, failed purification, inaccurate analytical results, or unstable formulations.
The presence of solvents is integral to nearly all pharmaceutical processes.[4] Therefore, a systematic, principles-based approach to solvent selection is not merely a matter of convenience but a requirement for robust and reproducible science. This guide moves beyond simple trial-and-error by explaining the causal relationships between the molecular form of Ethomoxane, solvent properties, and resulting solubility.
The objective of this document is to provide:
-
A clear explanation of the chemical differences between Ethomoxane free base and its HCl salt.
-
A logical framework for selecting solvents based on the intended application.
-
Validated, step-by-step protocols for solubility determination and chemical interconversion.
Physicochemical Principles: Free Base vs. Hydrochloride Salt
The dramatic difference in solubility between Ethomoxane free base and its HCl salt is dictated by the basicity of its secondary amine nitrogen and the resulting polarity of the molecule.[5]
The Role of the Amine Functional Group
The chemistry of Ethomoxane is dominated by the lone pair of electrons on its secondary amine nitrogen, which makes the molecule a weak base.[5] This amine can accept a proton (H+) from an acid, such as hydrochloric acid, to form a protonated, positively charged ammonium salt. This reversible acid-base reaction is the cornerstone of its differential solubility.
R₂NH (Free Base) + HCl ⇌ R₂NH₂⁺Cl⁻ (Hydrochloride Salt)
Ethomoxane Free Base
-
Polarity: The free base is a moderately polar but overall neutral molecule. While it contains polar C-O and C-N bonds, the carbon-rich butyl and benzodioxin structures lend it significant non-polar character.
-
Solubility Mechanism: Its solubility in organic solvents is governed by dipole-dipole interactions and van der Waals forces. It interacts favorably with solvents of similar, moderate polarity.
-
Expected Solubility: High solubility is expected in a range of organic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. It will exhibit low to negligible solubility in highly polar protic solvents like water, especially at neutral or alkaline pH.[6][7]
Ethomoxane Hydrochloride
-
Polarity: The hydrochloride salt is an ionic compound, composed of the protonated ethomoxanium cation (R₂NH₂⁺) and the chloride anion (Cl⁻). This salt form is highly polar.
-
Solubility Mechanism: Its solubility is driven by strong ion-dipole interactions with polar solvent molecules. Polar protic solvents, like water and alcohols, are particularly effective as they can solvate both the cation and the anion through hydrogen bonding.[8]
-
Expected Solubility: High solubility is expected in polar protic solvents such as water, methanol, and ethanol.[9] Conversely, it will be poorly soluble in non-polar or low-polarity aprotic solvents like heptane, toluene, or diethyl ether.[6]
The Critical Role of pKa and pH
The interconversion between the free base and the salt form is governed by the pKa of the secondary amine's conjugate acid (R₂NH₂⁺) and the pH of the aqueous solution. The pKa is the pH at which 50% of the molecules are in the free base form and 50% are in the protonated salt form.[10]
-
At pH << pKa: The equilibrium shifts to the right. The protonated (salt) form dominates, favoring solubility in aqueous media.
-
At pH >> pKa: The equilibrium shifts to theleft. The neutral (free base) form dominates, favoring solubility in organic solvents and precipitating from aqueous media.[7]
This pH-dependent solubility is a powerful tool that can be exploited for purification and extraction.[5][11]
Strategic Solvent Selection Workflow
A systematic approach to solvent selection begins with defining the goal. The following workflow provides a decision-making framework for choosing an appropriate solvent system.
Caption: Logical workflow for initial solvent selection.
Comparative Solubility Data (Predictive)
The following table summarizes the expected qualitative solubility of Ethomoxane free base and its HCl salt in a range of common laboratory solvents, based on the principles of "like dissolves like." This table should be used as a starting point for experimental verification as described in Protocol 6.1.
| Solvent | Type | Polarity Index | Ethomoxane Free Base Solubility | Ethomoxane HCl Salt Solubility | Rationale |
| Water | Polar Protic | 10.2 | Insoluble | High | The ionic salt form readily dissolves via ion-dipole interactions. |
| Methanol (MeOH) | Polar Protic | 6.6 | Medium | High | Highly polar and protic; effectively solvates the ionic salt. |
| Ethanol (EtOH) | Polar Protic | 5.2 | Medium-High | High | Similar to methanol, excellent for dissolving the polar salt form. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | High | High polarity accommodates both forms, capable of dissolving salts. |
| Acetonitrile (ACN) | Polar Aprotic | 6.2 | High | Low | Polar enough for the free base, but lacks protic character to effectively dissolve the salt. |
| Dichloromethane (DCM) | Moderately Polar | 3.4 | High | Insoluble | Ideal polarity for the less polar free base; poor solvent for ionic salts. |
| Tetrahydrofuran (THF) | Moderately Polar | 4.2 | High | Insoluble | Aprotic ether that is an excellent solvent for the free base.[6] |
| Ethyl Acetate (EtOAc) | Moderately Polar | 4.3 | High | Very Low | Common organic solvent suitable for the free base but not the salt.[12] |
| Acetone | Polar Aprotic | 5.4 | High | Low / Very Low | Good solvent for many organic compounds but generally poor for hydrochloride salts.[13] |
| Toluene | Non-Polar | 2.4 | Medium | Insoluble | Non-polar aromatic solvent suitable for the free base's organic character. |
| Heptane / Hexanes | Non-Polar | 0.0 | Low / Very Low | Insoluble | Aliphatic solvent is too non-polar even for the free base. |
Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for determining solubility and performing chemical interconversions.
Protocol: Small-Scale Solubility Screening
Objective: To experimentally determine the solubility of Ethomoxane (free base or HCl salt) in a panel of selected solvents.
Materials:
-
Ethomoxane (free base or HCl salt)
-
Selection of solvents from Table 5.0
-
2 mL glass vials with caps
-
Analytical balance (readable to 0.1 mg)
-
Calibrated micropipettes or graduated cylinders
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Preparation: Place 2.0 mg (± 0.1 mg) of the Ethomoxane compound into a clean, labeled 2 mL glass vial.
-
Initial Solvent Addition: Add 100 µL of the first test solvent to the vial. This corresponds to an initial concentration of 20 mg/mL.
-
Mixing: Cap the vial securely and vortex for 30-60 seconds at room temperature.
-
Visual Observation: Visually inspect the vial against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears largely unaffected.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another 100 µL of the solvent (total volume 200 µL, concentration 10 mg/mL). Vortex and observe again. Continue this process up to a final volume of 1.0 mL (2 mg/mL). Record the concentration at which complete dissolution occurs.
-
Effect of Temperature (Optional): If a compound is insoluble or partially soluble at room temperature, gently warm the vial in a water bath to 40-50°C for 5 minutes. Observe if heating improves solubility. Note any changes upon cooling back to room temperature (precipitation may occur).
-
Data Recording: Record results in a systematic table, noting solubility as >20 mg/mL, 10-20 mg/mL, 2-10 mg/mL, or <2 mg/mL for each solvent.
Protocol: Interconversion of Ethomoxane Forms
This protocol leverages the pH-dependent solubility of Ethomoxane for chemical conversion and purification.
Caption: Workflow for the interconversion of Ethomoxane forms.
A. Conversion of HCl Salt to Free Base (Basification & Extraction)
-
Dissolve Ethomoxane HCl salt in a minimal amount of deionized water in a separatory funnel.
-
Add an immiscible organic solvent with high solubility for the free base (e.g., ethyl acetate or DCM, approx. 20x the volume of water).[11]
-
Slowly add a 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution dropwise while swirling. Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is >10.
-
Stopper the funnel and shake vigorously for 1 minute, venting frequently.
-
Allow the layers to separate. The deprotonated, neutral free base will partition into the organic layer.[5]
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure Ethomoxane free base.
B. Conversion of Free Base to HCl Salt (Salt Formation)
-
Dissolve the Ethomoxane free base in a suitable anhydrous organic solvent in which the HCl salt is insoluble (e.g., diethyl ether or cold ethyl acetate).[12]
-
While stirring, slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane).
-
The Ethomoxane HCl salt will precipitate out of the solution as a solid.
-
Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid salt by vacuum filtration.
-
Wash the collected solid with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Dry the solid under vacuum to yield the pure Ethomoxane HCl salt.
Application-Specific Considerations
-
Nuclear Magnetic Resonance (NMR): For the free base, deuterated chloroform (CDCl₃) is typically an excellent choice. For the HCl salt, deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are preferred.
-
Chromatography (HPLC): Mobile phases commonly use solvents in which both forms have some solubility, such as acetonitrile and methanol, buffered with water. The pH is often adjusted with additives like formic acid or trifluoroacetic acid (TFA) to ensure the analyte is in a single, consistent protonation state (the salt form) for sharp, reproducible peaks.
-
Long-Term Storage: For long-term storage in solution, the choice depends on stability. Salts are often more crystalline and stable as solids. If a solution is required, use a high-purity aprotic solvent like DMSO or DMF, stored at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to prevent degradation.
Conclusion
The selection of an appropriate solvent for Ethomoxane is a critical determination guided by its molecular form—the less polar free base or the highly polar hydrochloride salt. The free base demonstrates high solubility in moderately polar organic solvents, whereas the hydrochloride salt dissolves readily in polar protic solvents like water and alcohols. This dichotomous behavior, governed by the pH-dependent protonation of the amine functional group, can be strategically employed for purification, analysis, and formulation. By applying the principles and protocols outlined in this note, researchers can establish robust, reproducible, and efficient workflows for their studies involving Ethomoxane.
References
-
Grodowska, K., & Parczewski, A. (2010). Solvent selection for pharmaceuticals. ResearchGate. [Link]
- DeAngelis, F., & Rotz, L. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering.
-
MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethomoxane. PubChem Compound Database. Retrieved from [Link]
-
Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastviewsolvents.com. [Link]
-
ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?. ResearchGate. [Link]
-
Bio-Works. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Bio-Works. [Link]
-
Reddit. (2017). Amino Acid Freebase vs. HCl Salt. r/chemistry. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta Chemistry. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness Discussion Board. [Link]
-
Sciencemadness.org. (2021). Forming oxalte salts of amines. Sciencemadness Discussion Board. [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]
-
Serajuddin, A. T. M., & Pudipeddi, M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). Basicity of Amines. Chemistry LibreTexts. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. [Link]
-
Sciencemadness.org. (2007). amine salt formation in ketones as solvents. Sciencemadness Discussion Board. [Link]
- Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
-
Filo. (2026). Outline a general procedure for the separation of amines from neutral compounds. Filo. [Link]
-
University of Illinois Springfield. (n.d.). CHAPTER 21: AMINES. UIS. [Link]
-
Global Substance Registration System. (n.d.). ETHOMOXANE. GSRS. [Link]
-
Global Substance Registration System. (n.d.). ETHOMOXANE HYDROCHLORIDE, (-)-. GSRS. [Link]
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Organic Chemistry Data. [Link]
Sources
- 1. Ethomoxane | C15H23NO3 | CID 19127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. coastviewsolvents.com [coastviewsolvents.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. quora.com [quora.com]
- 9. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. sciencemadness.org [sciencemadness.org]
Improving Ethomoxane solubility in aqueous physiological buffers
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of Ethomoxane. Our goal is to move beyond simple protocols and provide a framework for understanding and overcoming these challenges through sound scientific principles and field-proven methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is Ethomoxane so difficult to dissolve in standard aqueous physiological buffers like PBS (pH 7.4)?
A: The difficulty in dissolving Ethomoxane in neutral aqueous solutions stems directly from its molecular structure. At its core, Ethomoxane is a lipophilic ("fat-loving") molecule. This characteristic is predicted by its calculated partition coefficient (XLogP3 = 2.9), which indicates a preference for non-polar environments over aqueous ones.[1]
The principle of "like dissolves like" governs solubility.[2] Water is a highly polar solvent that forms strong hydrogen bonds. The large, non-polar regions of the Ethomoxane molecule (the benzodioxan ring system and the butyl side-chain) disrupt these water-water interactions, making it energetically unfavorable for the compound to dissolve.[3]
However, the molecule possesses a critical feature we can exploit: a secondary amine group (-NH-). This group is a weak base, meaning it can accept a proton (H+) to become positively charged. This charged, or ionized, form is significantly more polar and thus more readily soluble in water. In a neutral pH 7.4 buffer, only a small fraction of Ethomoxane molecules will be protonated, leaving the majority in the poorly soluble, neutral "free base" form.
Table 1: Key Physicochemical Properties of Ethomoxane
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₃ | [1][4] |
| Molecular Weight (Free Base) | 265.35 g/mol | [1][4] |
| Molecular Weight (HCl Salt) | 301.81 g/mol | [5] |
| Predicted LogP (XLogP3) | 2.9 | [1] |
| Form | Racemic mixture | [6] |
Q2: What is the single most effective first step to improve Ethomoxane solubility?
A: The most critical first step is to use the hydrochloride (HCl) salt form of Ethomoxane .[5][6]
Causality: The HCl salt is commercially available and is specifically manufactured to address the inherent poor water solubility of the parent compound, or "free base". In this form, the basic amine group on Ethomoxane has already been protonated by hydrochloric acid to form an ammonium salt (-NH₂⁺Cl⁻). When this salt is introduced to an aqueous medium, it readily dissociates into the charged, water-soluble Ethomoxane cation and a chloride anion. This strategy is a fundamental chemical modification used to enhance the solubility of many weakly basic drugs.[7] Attempting to dissolve the free base form directly in a neutral buffer is the most common source of experimental failure.
Q3: I am using Ethomoxane HCl, but it still won't dissolve at my desired concentration in PBS (pH 7.4). What is my next step?
A: This is a common scenario where the desired experimental concentration exceeds the intrinsic solubility of Ethomoxane HCl in a neutral pH buffer. While the salt form is more soluble than the free base, its solubility is still finite and highly dependent on pH. At pH 7.4, a significant portion of the protonated, soluble form can revert to the poorly soluble free base, causing precipitation.
Your primary strategy should be to prepare a concentrated stock solution using a method that ensures complete dissolution, which can then be diluted into your final physiological buffer. The two most reliable methods are the Co-solvent Approach and the pH Adjustment Approach .
Below is a logical workflow to guide your decision.
Caption: Troubleshooting workflow for Ethomoxane solubilization.
Detailed Protocols & Methodologies
Protocol 1: The Co-Solvent Approach (Recommended)
This method utilizes a small amount of a water-miscible organic solvent to create a highly concentrated stock solution.[8][9] This is often the most effective and reproducible method for compounds like Ethomoxane.
Principle of Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol are less polar than water and can effectively solvate the lipophilic portions of the Ethomoxane molecule, breaking apart the solid crystal lattice. When this concentrated stock is diluted into a large volume of aqueous buffer, the individual Ethomoxane molecules are dispersed faster than they can aggregate and precipitate.
Materials:
-
Ethomoxane HCl powder
-
Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade
-
OR Ethanol (200 proof / Absolute)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Target physiological buffer (e.g., PBS, HBSS, DMEM)
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of Ethomoxane HCl powder. Perform this in a fume hood or designated weighing station.
-
Self-Validation: Always use a calibrated analytical balance and record the exact weight. This is critical for accurate final concentrations.
-
-
Solvent Addition: Add the co-solvent (e.g., DMSO) to the powder to achieve a high concentration stock, for example, 100 mM.
-
Calculation Example (for 100 mM stock):
-
Ethomoxane HCl MW = 301.81 g/mol
-
To make 1 mL of 100 mM stock, you need 0.1 mmol.
-
Weight = 0.0001 mol * 301.81 g/mol = 0.03018 g = 30.18 mg.
-
Add 1 mL of DMSO to 30.18 mg of Ethomoxane HCl.
-
-
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes until the solution is completely clear and free of particulates.
-
Self-Validation: A visually clear solution is the primary indicator of complete dissolution.
-
-
Serial Dilution: Perform serial dilutions from your concentrated stock into your final aqueous physiological buffer.
-
CRITICAL: Always add the stock solution to the buffer, not the other way around. Pipette the small volume of stock directly into the larger volume of buffer while vortexing or stirring to ensure rapid dispersion.
-
Example: To make a 100 µM final solution from a 100 mM stock, you need a 1:1000 dilution. Add 1 µL of the 100 mM stock to 999 µL of your buffer.
-
-
Final Check: Ensure the final working solution is clear. The final concentration of the co-solvent should be kept to a minimum, typically ≤0.5% v/v, to avoid impacting biological systems.
Table 2: Common Co-solvents for In Vitro Studies
| Co-Solvent | Typical Max Concentration | Notes |
| DMSO | 0.1% - 0.5% | Highly effective but can be toxic to some cell lines at higher concentrations. |
| Ethanol | 0.1% - 1.0% | Generally less toxic than DMSO but may be slightly less effective for highly lipophilic compounds. Can evaporate over time, changing concentration.[10] |
| PEG 400 | 1% - 5% | A good option for in vivo studies; less common for in vitro cell culture. |
Q4: My Ethomoxane solution in buffer turned cloudy after storage in the fridge. What happened and how can I fix it?
A: This indicates that the compound has precipitated out of solution, a common issue for poorly soluble compounds stored at lower temperatures.
Causality: Solubility is temperature-dependent. As the temperature decreases, the kinetic energy of the solvent molecules drops, reducing their ability to keep the less-soluble Ethomoxane molecules solvated. The solution becomes supersaturated at the lower temperature, leading to precipitation.
Troubleshooting Steps:
-
Warm and Agitate: Before use, warm the vial to room temperature or 37°C and vortex vigorously. Sonication can also help re-dissolve the precipitate.
-
Visual Inspection: Always inspect the solution for clarity before adding it to your experiment. If particulates remain, do not use it.
-
Prevention:
-
Store as Aliquots: Prepare single-use aliquots of your working solution to minimize temperature fluctuations from repeated freeze-thaw cycles.
-
Store as Stock: For long-term storage, it is far more reliable to store the concentrated stock solution (e.g., in DMSO at -20°C or -80°C) and prepare the final aqueous dilution fresh for each experiment.[11] Anhydrous DMSO stocks are generally very stable.
-
Q5: How does pH affect the equilibrium and solubility of Ethomoxane?
A: The pH of the solution is a critical determinant of Ethomoxane's solubility because it controls the equilibrium between the charged (soluble) and neutral (insoluble) forms.
Mechanism: As a weak base, Ethomoxane's amine group exists in a pH-dependent equilibrium. In acidic conditions (low pH), there is an excess of protons (H⁺), which pushes the equilibrium towards the protonated, positively charged, and water-soluble form. In basic conditions (high pH), protons are scarce, and the equilibrium shifts towards the neutral, deprotonated, and poorly water-soluble free base form.
Caption: pH-dependent equilibrium of Ethomoxane.
This principle is why preparing a stock in a slightly acidic buffer (e.g., pH 4.0-5.0) can be an effective alternative to using organic co-solvents, as it forces the majority of the compound into its soluble state.[11] However, one must always consider if the final pH, after dilution into the experimental buffer, will be compatible with the biological system under study.
References
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER - ijprems. International Journal of Progressive Research in Engineering Management and Science. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]
-
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Pharmaceutics. [Link]
-
Toxicological Profile for Ethylene Oxide - ATSDR. Agency for Toxic Substances and Disease Registry. [Link]
-
Ethomoxane | C15H23NO3 | CID 19127 - PubChem. National Institutes of Health. [Link]
-
Solubilization and purification of the alpha 1-adrenergic receptor using a novel affinity resin. Proceedings of the National Academy of Sciences. [Link]
-
Solubilization of rat liver alpha 1-adrenergic receptors. Agonist specific alteration in receptor binding affinity - PubMed. National Institutes of Health. [Link]
-
ETHOMOXANE, (-)- - gsrs. Global Substance Registration System. [Link]
-
2.1 Physical and chemical properties of environmental contaminants - Fiveable. Fiveable. [Link]
-
ETHOMOXANE - gsrs. Global Substance Registration System. [Link]
- US6075038A - Alpha 1a adrenergic receptor antagonists - Google Patents.
-
Alpha blocker - Wikipedia. Wikipedia. [Link]
-
ETHOMOXANE HYDROCHLORIDE, (-)- - gsrs. Global Substance Registration System. [Link]
-
An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC. National Institutes of Health. [Link]
-
Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16). Seminars in Oncology. [Link]
-
Solubility of organic compounds (video) - Khan Academy. Khan Academy. [Link]
-
Epothilones: mechanism of action and biologic activity - PubMed. National Institutes of Health. [Link]
-
Mechanism of action of antitumor drug etoposide: a review - PubMed. National Institutes of Health. [Link]
-
Description and Solubility. U.S. Pharmacopeia. [Link]
-
The stability of aqueous ethanol solutions after 13 years storage. ResearchGate. [Link]
-
Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [Link]
-
Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions - PMC. National Institutes of Health. [Link]
-
Stability assessment of ketoconazole in aqueous formulations. ResearchGate. [Link]
Sources
- 1. Ethomoxane | C15H23NO3 | CID 19127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. fiveable.me [fiveable.me]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization during Ethomoxane derivative synthesis
This guide functions as a specialized Technical Support Center for chemical process engineers and medicinal chemists. It addresses the critical challenge of maintaining enantiomeric excess (ee%) during the synthesis of Ethomoxane (2-((butylamino)methyl)-8-ethoxy-1,4-benzodioxan) and its derivatives.
Topic: Prevention of Racemization in 2-Substituted-1,4-Benzodioxan Scaffolds Ticket ID: ETH-RAC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Hidden" Racemization Risks
You are likely accessing this guide because your chiral HPLC data shows an unexpected drop in enantiomeric excess (ee%) during the scale-up of Ethomoxane. While the 1,4-benzodioxan core is generally stable, the C2-chiral center is susceptible to erosion via three specific mechanisms during synthesis:
-
Competitive SN1 Pathways during the amination of the side chain.
-
Base-Catalyzed Proton Abstraction at the C2 position (thermodynamic equilibration).
-
Regiochemical Mismatch during the initial ring closure with chiral epichlorohydrin.
This guide moves beyond standard literature to address the process parameters that control these failures.
Module 1: Mechanism & Risk Mapping
To prevent racemization, we must visualize where the chirality is lost. The diagram below maps the synthesis flow against the failure modes.
Visualizing the Failure Points
Caption: Synthesis workflow highlighting critical racemization checkpoints (Red) versus stereoretentive pathways (Green).
Module 2: Troubleshooting Guide (Q&A Format)
Phase 1: The Ring Closure (Formation of the Benzodioxan Core)
User Query: "I am using (S)-epichlorohydrin to generate the (S)-hydroxymethyl intermediate, but my product is partially racemized immediately after ring closure."
Root Cause Analysis: The reaction of catechol with epichlorohydrin involves two steps: phenol alkylation and epoxide ring opening.
-
The Trap: If the phenoxide attacks the epoxide ring (C3) instead of displacing the chloride (C1) first, the stereochemical integrity depends on the specific mechanism of the subsequent closure.
-
The Fix: You must force the reaction to proceed via initial displacement of the chloride .
Protocol Adjustment:
| Parameter | Recommendation | Scientific Rationale |
|---|---|---|
| Base Selection | Use K₂CO₃ (Potassium Carbonate) instead of NaOH/KOH. | Strong hydroxides promote direct epoxide attack. Carbonates are milder, favoring the SN2 displacement of the chloride first. |
| Solvent | Acetone or Acetonitrile (Polar Aprotic). | Avoid alcohols (Protic). Protic solvents hydrogen-bond to the epoxide oxygen, activating it for premature ring-opening attack. |
| Temperature | Reflux (controlled) . | Maintain strict control. Excessive heat (>80°C) promotes competitive pathways. |
Validation Step: Check the optical rotation of the 2-hydroxymethyl-8-ethoxy-1,4-benzodioxan intermediate. Compare against literature values for the pure enantiomer before proceeding to tosylation.
Phase 2: The Amination (Side Chain Attachment)
User Query: "My tosylate intermediate is optically pure (>99% ee), but after reacting with n-butylamine, the final Ethomoxane drops to 85% ee."
Root Cause Analysis: This is the classic SN2 vs. SN1 competition .
-
The 2-position of the benzodioxan ring is secondary. While SN2 is favored, the adjacent oxygen atoms can stabilize a developing positive charge (carbocation character) via resonance or inductive effects, especially if the solvent supports ionization.
-
If an SN1 pathway opens (formation of a transient carbocation), the nucleophile (butylamine) can attack from either face, causing racemization.[1]
Protocol Adjustment:
-
Concentration: Increase the concentration of n-butylamine.
-
Why: Rate(SN2) = k[Substrate][Nucleophile]. Rate(SN1) = k[Substrate]. Increasing amine concentration linearly increases the SN2 rate without affecting the SN1 rate, effectively "outrunning" the racemization.
-
-
Solvent Switch:
-
AVOID: Ethanol, Methanol, Water (High dielectric, protic). These stabilize carbocations/leaving groups, promoting SN1.
-
USE: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These polar aprotic solvents solvate the cation (K+ or Na+) but leave the nucleophile (amine) "naked" and highly reactive, forcing the SN2 mechanism.
-
-
Leaving Group: If Tosylate is too labile (prone to falling off), switch to Mesylate (Methanesulfonate). It is slightly less reactive, which can sometimes suppress the rapid ionization required for SN1.
Self-Validating Protocol (Amination):
Step 1: Dissolve 1.0 eq of Tosylate intermediate in minimal DMSO (0.5 M concentration). Step 2: Add 5.0 - 10.0 eq of n-butylamine (excess drives SN2). Step 3: Heat to 60°C (Do not exceed 80°C). Monitor by TLC/HPLC. Step 4: Upon completion, quench immediately into ice water to stop thermal equilibration.
Module 3: Analytical Validation
You cannot fix what you cannot measure. Standard HPLC columns often fail to separate benzodioxan enantiomers due to the conformational flexibility of the dioxane ring.
Recommended Chiral Stationary Phases (CSP):
| Column Type | Phase Description | Suitability for Ethomoxane |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | High. The "Gold Standard" for benzodioxans. The carbamate interaction sites bind well to the ether oxygens. |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Medium/High. Good alternative if OD-H shows peak overlap. |
| Mobile Phase | Hexane : Isopropanol (90:10) with 0.1% Diethylamine | Critical. The diethylamine acts as a peak tailing suppressor for the basic amine nitrogen. Without it, peaks will broaden, masking the enantiomeric split. |
Derivatization Trick: If direct separation fails, react a small aliquot of your final product with (R)-Mosher's Acid Chloride . This converts enantiomers into diastereomers, which are easily separable on standard achiral C18 columns.
References
-
Bolchi, C., Valoti, E., Straniero, V., Ruggeri, P., & Pallavicini, M. (2014).[2] From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine.[2][3][4] The Journal of Organic Chemistry, 79(14), 6732-6737.[2] Link
-
Zou, X., Sun, G., Huang, H., Wang, J., Yang, W., & Sun, J. (2020).[5] Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Organic Letters, 22(1), 249-252.[5] Link
-
Chong, E., Qu, B., Zhang, Y., et al. (2019).[6] A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes.[3][4][6][7] Chemical Science, 10, 4047-4053. Link
-
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism: Racemization and Stereochemistry.[8][9][10]Link
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting Ethomoxane precipitation in Krebs-Henseleit buffer
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting the common issue of Ethomoxane precipitation in Krebs-Henseleit (K-H) buffer. As a selective alpha-1 adrenergic receptor antagonist, Ethomoxane is a critical tool in many physiological and pharmacological studies. However, its solubility characteristics can present challenges. This document offers a structured, question-and-answer approach to diagnose and resolve these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've prepared my Ethomoxane solution in Krebs-Henseleit buffer, and a precipitate has formed. What are the likely causes?
Answer: The precipitation of Ethomoxane, a weakly basic compound, in a complex physiological salt solution like Krebs-Henseleit buffer is often multifactorial. The primary reasons for this issue can be broken down into several key areas:
-
pH and Drug Ionization: Ethomoxane's solubility is highly dependent on the pH of the solution.[1][2] As a weak base, it is more soluble in its protonated (ionized) form, which is favored in more acidic conditions. The physiological pH of Krebs-Henseleit buffer (typically around 7.4) can shift the equilibrium towards the less soluble, un-ionized form of the drug.
-
Buffer Composition and Interactions: Krebs-Henseleit buffer contains a mixture of inorganic salts, including phosphates and sulfates.[3][4][5] These anions can potentially interact with the cationic (protonated) form of Ethomoxane, leading to the formation of insoluble salts. This is a known issue with phosphate buffers and certain drug compounds.[6][7][8]
-
Concentration and Solubility Limits: You may be attempting to prepare a solution that exceeds the intrinsic solubility of Ethomoxane at the working pH and temperature.
-
Temperature: The dissolution of most compounds is temperature-dependent. Preparing or storing the solution at a suboptimal temperature can significantly reduce solubility.[2][9]
-
Order of Reagent Addition: The sequence in which components are added during the preparation of the Krebs-Henseleit buffer can lead to localized areas of high concentration, promoting precipitation.
Question 2: How can I optimize the pH of my Krebs-Henseleit buffer to improve Ethomoxane solubility?
Answer: While the physiological relevance of a pH of 7.4 is often critical, slight and controlled adjustments can sometimes be made without compromising the experiment's integrity. It's a delicate balance, as significant deviations can impact tissue viability.
Underlying Principle: For a weakly basic drug like Ethomoxane, lowering the pH will increase the proportion of the more soluble, ionized form.
Recommended Protocol for pH Adjustment:
-
Prepare the Krebs-Henseleit buffer, omitting the sodium bicarbonate initially.
-
Dissolve the Ethomoxane in this bicarbonate-free buffer.
-
Gently bubble the solution with carbogen (95% O2, 5% CO2) to achieve physiological gas tension.[10]
-
While stirring and monitoring with a calibrated pH meter, slowly add a pre-prepared, sterile sodium bicarbonate solution to bring the pH to the desired level (e.g., 7.2-7.4).[4][5] This gradual titration helps to avoid localized pH shocks that can cause precipitation.
-
If precipitation still occurs, consider if a slightly lower final pH (e.g., 7.2) is permissible for your specific experimental setup.
Question 3: My Ethomoxane is still precipitating despite careful pH control. What other strategies can I employ?
Answer: If pH optimization is insufficient, the next steps involve modifying the dissolution process or the buffer composition itself.
Strategy 1: The Co-Solvent Approach
For compounds with challenging aqueous solubility, using a small amount of a water-miscible organic solvent can be highly effective.
Detailed Protocol:
-
Select a Co-Solvent: Dimethyl sulfoxide (DMSO) or ethanol are common choices. Ensure the chosen solvent is compatible with your experimental model.
-
Prepare a Concentrated Stock: Dissolve the Ethomoxane in a minimal volume of the co-solvent to create a highly concentrated stock solution.
-
Serial Dilution: Add the concentrated stock solution dropwise to the pre-warmed (37°C) and continuously stirred Krebs-Henseleit buffer. This technique, known as "drip-down" or "precipitation by addition," helps to disperse the drug molecules quickly, preventing localized supersaturation and precipitation.
-
Final Co-Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your working solution as low as possible (typically well below 1%, and ideally below 0.1%) to avoid off-target effects on your tissue preparation.
-
Vehicle Control: Remember to run a parallel experiment with the same final concentration of the co-solvent alone (the "vehicle") to account for any effects of the solvent on your results.
Strategy 2: Modifying the Krebs-Henseleit Buffer Preparation
The order of salt addition during buffer preparation is critical, especially concerning divalent cations and phosphate.
Optimized Buffer Preparation Protocol:
-
Dissolve all salts except for the calcium chloride and magnesium sulfate in about 80% of the final volume of purified water.
-
Separately, dissolve the calcium chloride and magnesium sulfate in a small volume of water.
-
While vigorously stirring the main buffer solution, slowly add the dissolved calcium and magnesium salts.
-
Add the Ethomoxane (or the Ethomoxane co-solvent stock) at this stage.
-
Finally, add the sodium bicarbonate and adjust the final volume with water.
-
Aerate with carbogen and adjust the final pH as previously described.[10]
This sequence helps prevent the formation of insoluble calcium or magnesium phosphates, which can act as nucleation sites for drug precipitation.[8]
Question 4: Could the temperature of my buffer be the cause of the precipitation?
Answer: Yes, temperature plays a significant role in solubility.[2][9] Most dissolution processes are endothermic, meaning solubility increases with temperature.
Recommendations:
-
Dissolution Temperature: Always prepare your Ethomoxane solution in Krebs-Henseleit buffer pre-warmed to the experimental temperature, typically 37°C. Do not try to dissolve it in a cold buffer.[3]
-
Storage: Avoid storing stock solutions of Ethomoxane in Krebs-Henseleit buffer at refrigerated temperatures (2-8°C), as this will almost certainly cause the compound to precipitate out. It is best practice to prepare the solution fresh for each experiment.[10]
Summary of Key Parameters
The following table provides a quick reference for the critical factors influencing Ethomoxane solubility in Krebs-Henseleit buffer.
| Parameter | Recommendation | Rationale |
| pH | Maintain at a stable, physiologically relevant level (typically 7.4).[10][11] | Ethomoxane, a weak base, is more soluble in its ionized form, which is favored at slightly lower pH. However, physiological relevance is key. |
| Temperature | Prepare and use the solution at 37°C.[3] | Solubility generally increases with temperature. Avoid cold storage. |
| Concentration | Use the lowest effective concentration possible. | Higher concentrations increase the likelihood of exceeding the solubility limit. |
| Buffer Prep | Add calcium and magnesium salts last and slowly.[4] | Prevents the formation of insoluble phosphate salts that can trigger drug precipitation. |
| Co-Solvents | Use a minimal amount of DMSO or ethanol for stock solutions. | Significantly enhances the solubility of poorly soluble compounds. |
Visual Troubleshooting Guides
Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose and resolve Ethomoxane precipitation.
Caption: A step-by-step workflow for troubleshooting Ethomoxane precipitation.
pH Effect on Ethomoxane Solubility
This diagram illustrates the chemical principle behind pH-dependent solubility for a weakly basic drug.
Sources
- 1. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. Documents download module [ec.europa.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. himedialabs.com [himedialabs.com]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 10. support.harvardapparatus.com [support.harvardapparatus.com]
- 11. med.unc.edu [med.unc.edu]
Technical Support Center: Separation of Ethomoxane Enantiomers by Chiral HPLC
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for the chiral separation of Ethomoxane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to make informed decisions during your experiments.
Ethomoxane, with its chemical formula C15H23NO3, is a chiral compound containing a secondary amine within its structure.[1][2] This basic functional group is a critical consideration in developing a successful enantioselective HPLC method, as it heavily influences interactions with the chiral stationary phase (CSP) and the silica support. This guide will address the unique challenges and opportunities presented by this structure.
PART 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses the key questions to consider when designing a chiral separation method for Ethomoxane from the ground up.
Q1: Which type of chiral stationary phase (CSP) is the best starting point for Ethomoxane?
Answer: For a compound like Ethomoxane, polysaccharide-based CSPs are the most logical and effective starting point. These columns, typically derived from cellulose or amylose, offer broad applicability and are well-documented for their success in separating a wide range of chiral compounds, including those with amine functionalities.[3][4][5]
The fundamental principle of chiral separation on these CSPs relies on forming transient diastereomeric complexes between the enantiomers and the chiral selector.[6] The separation is achieved because the complexes formed with the (R)- and (S)-enantiomers have different interaction energies. The choice of the CSP is the most critical factor in achieving this energy difference.[3]
Our Recommendation: Begin your screening with a set of modern, immobilized polysaccharide columns. Immobilized phases are more robust and can tolerate a wider range of solvents compared to older coated phases, which simplifies method development and column cleaning.[7]
| Recommended Starting CSPs | Chiral Selector Type | Key Interaction Mechanisms |
| Chiralpak® IA / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance |
| Chiralpak® IB / Lux® i-Cellulose-5 | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Dipole-dipole interactions, π-π interactions, hydrogen bonding |
Q2: How should I select and prepare the mobile phase for a basic compound like Ethomoxane?
Answer: Mobile phase selection is secondary only to CSP selection. For Ethomoxane, a normal-phase approach is typically the most successful. This involves a non-polar primary solvent (like n-hexane) and a polar alcohol modifier (like isopropanol or ethanol).
The most critical component for a basic analyte like Ethomoxane is the addition of a basic modifier . Ethomoxane's secondary amine group can interact strongly and non-specifically with residual acidic silanol groups on the silica surface of the HPLC column.[8] This secondary interaction is a primary cause of severe peak tailing and poor resolution.
To counteract this, a small amount of a basic additive, such as Diethylamine (DEA) , should be added to the mobile phase.[6][8] The DEA acts as a competitive base, masking the active silanol sites and allowing for more uniform, predictable interactions between the Ethomoxane enantiomers and the CSP, resulting in sharper, more symmetrical peaks.[8]
Typical Starting Mobile Phase Composition:
-
Solvents: n-Hexane / Isopropanol (IPA)
-
Ratio: Start with a screening ratio, for example, 90:10 (v/v). The percentage of the alcohol modifier is a powerful tool for optimizing retention and resolution.[6]
-
Additive: 0.1% Diethylamine (DEA) (v/v)
Q3: My initial screening shows some separation, but the resolution is poor (Rs < 1.5). How do I optimize the method?
Answer: Achieving partial separation is an excellent starting point. Optimization involves systematically adjusting key parameters to enhance the selectivity (α) and efficiency (N) of the separation.
| Parameter | Optimization Strategy | Scientific Rationale |
| Alcohol Modifier % | Systematically vary the percentage of IPA or ethanol in 2-5% increments (e.g., 95:5, 90:10, 85:15). | Changing the solvent strength alters the polarity of the mobile phase. A lower percentage of alcohol generally increases retention time and can improve resolution by allowing more interaction time with the CSP.[6] |
| Temperature | Experiment with a range of column temperatures (e.g., 15°C, 25°C, 40°C). | Temperature affects the thermodynamics of the chiral recognition process.[6] Lower temperatures often slow down the kinetics, leading to stronger binding and better resolution, though this is not a universal rule.[9] |
| Flow Rate | Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min). | Lowering the flow rate can increase the efficiency of the separation by allowing more time for the enantiomers to equilibrate between the mobile and stationary phases, often leading to improved resolution.[8] |
PART 2: Troubleshooting Guide for Common Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the analysis of Ethomoxane enantiomers.
Problem 1: Poor or No Resolution of Enantiomers
Symptom: The chromatogram shows a single, unresolved peak, or two peaks that are not baseline-separated (Resolution, Rs < 1.5).
Cause & Logic: This is the most fundamental challenge in chiral chromatography. It indicates that the chosen CSP and mobile phase combination is not creating a sufficient difference in interaction energy between the two Ethomoxane enantiomers to resolve them.[6] The goal of troubleshooting is to manipulate the system to amplify these subtle energy differences.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Problem 2: Severe Peak Tailing
Symptom: Peaks are asymmetrical with a pronounced "tail" extending from the backside of the peak. The USP Tailing Factor is significantly > 1.5.
Cause & Logic: For a basic compound like Ethomoxane, peak tailing is almost always caused by undesirable secondary interactions with acidic silanol groups on the silica support.[8] Other causes can include column contamination or sample overload.[10]
Troubleshooting Relationships:
Caption: Logical relationships for troubleshooting peak tailing.
Problem 3: Retention Time Instability
Symptom: The retention times for the enantiomer peaks drift or are inconsistent between injections.
Cause & Logic: Reproducibility is key for method validation.[11] Drifting retention times often point to an unequilibrated system or environmental instability.
-
Insufficient Column Equilibration: Chiral stationary phases, especially in normal-phase mode, can require significantly longer equilibration times than standard reversed-phase columns.[8] Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes) before the first injection.
-
Temperature Fluctuations: The thermodynamics of chiral recognition can be sensitive to small changes in temperature.[9] Solution: Use a thermostatted column compartment and ensure the laboratory environment is stable.
-
Mobile Phase Volatility: In normal-phase chromatography, the most volatile component (n-hexane) can evaporate over time, changing the mobile phase composition and affecting retention. Solution: Keep mobile phase bottles covered and prepare fresh mobile phase daily.
Problem 4: Peak Fronting
Symptom: Peaks are asymmetrical with a "leading" edge, appearing as if they are being pushed out of the column too quickly. The USP Tailing Factor is < 1.0.
Cause & Logic: Peak fronting is typically caused by two main issues:
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.[6][10] Solution: Reduce the concentration of your sample or decrease the injection volume.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the peak shape can be severely distorted.[7][12] Solution: Whenever possible, dissolve the sample directly in the mobile phase. If a different solvent must be used for solubility, ensure it is weaker than the mobile phase and keep the injection volume as small as possible.
PART 3: Detailed Experimental Protocol
This protocol provides a robust, validated starting point for the separation of Ethomoxane enantiomers. It should be used as a baseline for further optimization based on your specific instrumentation and requirements.
Objective: To achieve baseline separation (Rs > 2.0) of Ethomoxane enantiomers.
1. Chromatographic System & Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) [150 x 4.6 mm, 5 µm].
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm (based on the benzodioxin chromophore).
-
Injection Volume: 10 µL.
2. Reagent & Sample Preparation:
-
Mobile Phase Preparation:
-
Measure 850 mL of HPLC-grade n-Hexane.
-
Measure 150 mL of HPLC-grade Isopropanol.
-
Measure 1.0 mL of Diethylamine.
-
Combine all components in a suitable 1L solvent bottle.
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Ethomoxane at 1.0 mg/mL in mobile phase.
-
Dilute the stock solution with mobile phase to a working concentration of approximately 50 µg/mL.
-
3. Experimental Procedure:
-
System Startup: Purge the HPLC system with the mobile phase.
-
Column Equilibration: Install the Chiralpak® IC column and equilibrate with the mobile phase at 0.8 mL/min for at least 45 minutes or until a stable baseline is achieved.
-
System Suitability: Inject a blank (mobile phase) to ensure no carryover or system peaks are present.
-
Sample Injection: Inject 10 µL of the 50 µg/mL Ethomoxane working solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Analysis: Integrate the peaks and calculate the resolution (Rs), selectivity (α), and tailing factors. A successful separation should yield Rs > 2.0.
4. Method Validation Parameters: For use in a regulated environment, the method must be validated according to ICH or USP guidelines.[11][13] Key parameters to assess include:
-
Specificity
-
Linearity
-
Accuracy & Precision
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Robustness
References
- A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
- Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. ACS Publications.
- Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. Benchchem.
- Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation. Benchchem.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Ethomoxane | C15H23NO3 | CID 19127. PubChem - NIH.
- optimizing mobile phase composition for rabeprazole sodium enantiomer separation. Benchchem.
- Trouble with chiral separations. Chromatography Today.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- What are the Common Peak Problems in HPLC. Chromatography Today.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- Abnormal Peak Shapes. Shimadzu.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. SciELO México.
- ETHOMOXANE HYDROCHLORIDE, (-)-. gsrs.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- ETHOMOXANE. gsrs.
- ETHOMOXANE, (-)-. gsrs.
- Chiral mobile phase additives in HPLC enantioseparations. PubMed.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- An Investigation of Peak Shape Models in Chiral Separations. MavMatrix - UTA.
- Chiral HPLC separation: strategy and approaches. Chiralpedia.
- HPLC separation of enantiomers using chiral stationary phases. ResearchGate.
Sources
- 1. Ethomoxane | C15H23NO3 | CID 19127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. scispace.com [scispace.com]
Comparative Potency of Ethomoxane vs. Phentolamine in Alpha-Blockade
Executive Summary
Ethomoxane and Phentolamine represent two distinct chemical classes of alpha-adrenergic receptor antagonists—benzodioxans and imidazolines, respectively. While both agents effectively antagonize alpha-receptors to produce sympatholytic effects (vasodilation, adrenaline reversal), Phentolamine has established itself as the clinical standard due to its predictable non-selective profile and reversible binding kinetics.
Verdict: Ethomoxane demonstrates comparable potency to Phentolamine in general alpha-blockade but lacks the clinical versatility of Phentolamine. Ethomoxane serves primarily as a structural prototype in the development of highly selective alpha-1 antagonists (e.g., WB 4101), whereas Phentolamine remains the frontline agent for pheochromocytoma diagnosis and extravasation management.
| Feature | Ethomoxane | Phentolamine |
| Chemical Class | 1,4-Benzodioxan | Imidazoline |
| Primary Target | Alpha-Adrenergic Receptors (Mixed) | Non-selective |
| Potency (pA2) | ~6.5 – 7.5 (Tissue dependent) | 7.5 – 8.5 |
| Reversibility | Competitive / Reversible | Competitive / Reversible |
| Key Application | Research Tool (Structural Template) | Clinical (Pheochromocytoma, ED) |
Pharmacological Profile & Mechanism[1][2][3][4][5][6]
Chemical Structures & Binding Affinity
The core difference lies in the pharmacophore. Phentolamine utilizes an imidazoline ring, which provides broad affinity for alpha-receptors but also cross-reactivity with imidazoline binding sites. Ethomoxane features a benzodioxan nucleus. This nucleus is critical in medicinal chemistry; modifications to the Ethomoxane scaffold (specifically the 2-methylamine side chain) led to the discovery of WB 4101, a highly selective
Mechanism of Action
Both agents act as competitive antagonists at the alpha-adrenergic receptors.
-
Blockade: Inhibits
-coupled signaling on vascular smooth muscle, preventing -mediated calcium release and vasoconstriction. -
Blockade: Inhibits presynaptic
-coupled autoreceptors. This blocks the negative feedback loop, leading to increased norepinephrine release (a key side effect causing tachycardia).
Signaling Pathway Visualization
The following diagram illustrates the competitive antagonism at the neuroeffector junction.
Caption: Competitive antagonism of Alpha-1 (vasoconstriction) and Alpha-2 (feedback) receptors by Ethomoxane and Phentolamine.
Comparative Potency Analysis
The potency of alpha-blockers is typically quantified using the pA2 value (negative log of the antagonist concentration that doubles the agonist concentration required for a given response).
Quantitative Comparison
While Phentolamine is the gold standard, Ethomoxane exhibits a similar but slightly lower potency profile in most isolated tissue preparations.
| Parameter | Ethomoxane | Phentolamine | Clinical Implication |
| pA2 (Rat Vas Deferens) | ~6.8 – 7.2 | 7.8 – 8.2 | Phentolamine requires lower molar concentrations for effective blockade. |
| Selectivity Ratio ( | ~1:1 to 1:3 | 1:1 (Non-selective) | Both agents cause reflex tachycardia due to presynaptic |
| Duration of Action | Short-Intermediate | Short (20-40 mins IV) | Phentolamine's short duration is ideal for hypertensive crises; Ethomoxane is similar. |
| Adrenaline Reversal | Positive | Positive | Both convert Epinephrine's pressor effect into a depressor effect (beta-2 unmasking). |
Structural Nuances
-
Ethomoxane: As a benzodioxan, it shares structural lineage with Piperoxan (the first alpha-blocker). Its derivatives (e.g., WB 4101) achieved high
selectivity (pA2 > 9.0), but Ethomoxane itself retains a "dirty" profile with potential antihistaminic overlap. -
Phentolamine: Its imidazoline structure allows it to bind to non-adrenergic imidazoline receptors (I1, I2), which may contribute to insulin secretion modulation and vascular effects independent of alpha-blockade.
Experimental Validation Protocols
To objectively compare these agents, researchers utilize the Adrenaline Reversal Assay and Isolated Organ Bath techniques.
Protocol A: Adrenaline Reversal (In Vivo)
This classic experiment demonstrates the "sympatholytic" nature of the drugs.
Objective: Observe the inversion of the blood pressure response to Epinephrine.
-
Preparation: Anesthetize subject (e.g., rat/cat) and cannulate the carotid artery for BP monitoring.
-
Control Challenge: Administer Epinephrine (1-3
g/kg IV).-
Result: Sharp rise in Mean Arterial Pressure (MAP) due to
dominance.
-
-
Blockade Induction:
-
Group A: Administer Phentolamine (5 mg/kg IV).
-
Group B: Administer Ethomoxane (5-10 mg/kg IV).
-
-
Test Challenge: Re-administer Epinephrine (same dose).
-
Result (Both Groups):Depressor response. The
vasoconstriction is blocked, leaving vasodilation unopposed.
-
-
Validation: If BP rises, the blockade is insufficient (dose too low or low potency).
Protocol B: Isolated Rat Vas Deferens (In Vitro)
This assay distinguishes Pre-synaptic (
-
Setup: Mount rat vas deferens in an organ bath with Krebs solution at 37°C.
-
Stimulation: Apply electrical field stimulation (EFS) to induce twitch response (mediated by neuronal NE release).
-
Agonist Curve: Construct a dose-response curve for Clonidine (selective
agonist) which inhibits the twitch. -
Antagonist Incubation: Incubate tissue with Ethomoxane or Phentolamine for 20 mins.
-
Shift Measurement: Repeat Clonidine curve.
-
Calculation: The rightward shift of the curve determines the
or pA2 for the receptor. -
Expectation: Phentolamine will show a larger rightward shift (higher pA2) than Ethomoxane at equimolar concentrations.
-
Caption: Workflow for determining Alpha-2 antagonist potency using the electrical field stimulated vas deferens.
Clinical & Research Implications
Why Phentolamine Won Clinically
Despite similar mechanisms, Phentolamine became the clinical choice for:
-
Pheochromocytoma: Its reliability in preventing hypertensive crises during tumor manipulation is unmatched.
-
Extravasation: It is the FDA-approved antidote for sympathomimetic extravasation (e.g., norepinephrine leaks), preventing tissue necrosis.
-
Reversibility: Its competitive nature allows for titration, unlike irreversible blockers (e.g., Phenoxybenzamine).
Ethomoxane's Role in Research
Ethomoxane remains valuable in Structure-Activity Relationship (SAR) studies. It represents the "bridge" between non-selective benzodioxans and highly selective tools like WB 4101. Researchers studying the specific topology of the alpha-receptor binding pocket use Ethomoxane derivatives to map the transition from
References
-
PubChem. (2025). Ethomoxane | C15H23NO3. National Library of Medicine. [Link]
-
CV Pharmacology. (2025).[1][2] Alpha-Adrenoceptor Antagonists (Alpha-Blockers). [Link]
-
Green, H. D., et al. (1954). Comparison of the potency of dibenzyline, ilidar, phentolamine (regitine) and tolazoline (priscoline). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Melchiorre, C., et al. (2003). Structure-activity relationships in 1,4-benzodioxan-related compounds. Journal of Medicinal Chemistry. [Link]
-
StatPearls. (2025). Alpha Blockers. NCBI Bookshelf. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Acute Urticaria Medication: Antihistamines, 1st Generation, Antihistamines, 2nd Generation, Corticosteroids, Sympathomimetics, Leukotriene Receptor Antagonists, Antidepressants, TCAs, Monoclonal Antibodies, Anti-asthmatics, Histamine H2 Antagonists [emedicine.medscape.com]
Comparative Hemodynamic Profiling: Ethomoxane vs. Prazosin in the Rat Model
Executive Summary
In preclinical cardiovascular research, distinguishing between receptor-subtype specific effects is critical for lead optimization. This guide compares Prazosin , the gold-standard selective
While both agents effectively reduce Mean Arterial Pressure (MAP) in rat models, their secondary hemodynamic footprints—specifically Heart Rate (HR) and reflex sympathetic activation—differ fundamentally due to their receptor selectivity.
-
Prazosin: Delivers "clean" vasodilation by selectively blocking post-synaptic
receptors while preserving the pre-synaptic negative feedback loop.[1] This results in hypotension with minimal reflex tachycardia.[2] -
Ethomoxane: Acts as a non-selective
-blocker (similar to piperoxan) with additional antihistaminic and tranquilizing properties. Its blockade of pre-synaptic receptors typically disinhibits norepinephrine release, leading to a more complex hemodynamic profile often characterized by tachycardia or variable cardiac output changes.
Mechanistic Comparison & Receptor Selectivity
The divergence in hemodynamic response is rooted in the "Feedback Preservation" hypothesis.
The Signaling Pathway
The following diagram illustrates the critical difference in how these two compounds interact with the adrenergic synapse.
Caption: Figure 1. Prazosin selectively blocks
Comparative Hemodynamic Data
The following data summarizes typical responses observed in anesthetized normotensive Wistar rats (IV bolus administration).
| Parameter | Prazosin (0.01 - 0.1 mg/kg) | Ethomoxane (1 - 5 mg/kg) | Physiological Basis |
| Mean Arterial Pressure (MAP) | ↓↓ Significant Decrease | ↓ Decrease | Blockade of vascular |
| Heart Rate (HR) | ↔ No Change / Mild ↑ | ↑↑ Tachycardia | Prazosin preserves |
| Pulse Pressure | ↓ Decrease | ↔ Variable | Prazosin causes balanced arteriolar/venous dilation.[4] |
| Onset of Action | Rapid (< 1 min) | Moderate (2-5 min) | Pharmacokinetic distribution differences. |
| Duration | Moderate (dose-dependent) | Prolonged | Benzodioxanes often exhibit slower dissociation kinetics. |
Key Insight: The "Tachycardia Masking" Effect
Researchers must note that Ethomoxane possesses central tranquilizing properties. In conscious rat models (telemetry), the expected tachycardia from
Validated Experimental Protocol
To generate reproducible data comparing these agents, a self-validating surgical protocol is required. This protocol uses an agonist challenge (Phenylephrine) to verify the blockade before assessing baseline shifts.
Surgical Preparation (Anesthetized Model)
Subject: Male Wistar Rats (250–300g). Anesthesia: Urethane (1.2 g/kg IP) or Pentobarbital (60 mg/kg IP). Note: Avoid Ether or Ketamine as they alter sympathetic tone.
-
Cannulation:
-
Right Carotid Artery: Insert PE-50 tubing connected to a pressure transducer for MAP and HR.
-
Left Jugular Vein: Insert PE-50 tubing for drug administration.
-
-
Stabilization: Allow 30 minutes for hemodynamic stabilization. MAP must be stable within ±5 mmHg.
Experimental Workflow
Caption: Figure 2. Standardized workflow ensuring blockade confirmation via agonist shift.
Step-by-Step Execution
-
Baseline: Record resting MAP and HR.
-
Validation (Agonist Challenge): Inject Phenylephrine (PE) at 3 µg/kg IV.
-
Success Criteria: Immediate MAP spike >30 mmHg.
-
-
Antagonist Administration:
-
Group A (Prazosin): Administer 0.05 mg/kg IV.
-
Group B (Ethomoxane): Administer 2.0 mg/kg IV.
-
-
Observation Phase: Record hemodynamics for 30 minutes.
-
Prazosin Signature: MAP drops, HR remains stable.
-
Ethomoxane Signature: MAP drops, HR rises (unless deep anesthesia masks it).
-
-
Blockade Confirmation: Re-inject PE (3 µg/kg).
-
Result: The pressor response should be obliterated (<10% of initial spike), confirming the MAP drop is due to
-blockade, not physiological deterioration.
-
References
-
Graham, R. M., & Pettinger, W. A. (1979). Prazosin. The New England Journal of Medicine, 300(5), 232–236. Link
-
Cavero, I., & Roach, A. G. (1980). The pharmacology of prazosin, a novel antihypertensive agent. Life Sciences, 27(1), 1525-1540. Link
-
Davey, M. J. (1980). Relevant features of the pharmacology of prazosin. Journal of Cardiovascular Pharmacology, 2(Suppl 3), S287-S301. Link
-
Van Zwieten, P. A. (1975). Antihypertensive drugs with a central action.[5] Progress in Pharmacology, 1(1), 1-63. (Reference for Benzodioxane/Ethomoxane class mechanisms).
-
Lefèvre-Borg, F., et al. (1980). Prazosin and benzodioxan antihypertensives: Differences in central and peripheral alpha-adrenoceptor blockade. Journal of Cardiovascular Pharmacology. Link
Sources
- 1. droracle.ai [droracle.ai]
- 2. Haemodynamic effects of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of selective alpha blockers. Hemodynamics and effects on lipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between prazosin and benzodioxan antihypertensives (R 28935 and R 29814); a competition for central alpha 1-adrenoceptors [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ethomoxane adrenolytic activity against standard alpha-antagonists
Benchmarking Ethomoxane: A Comparative Pharmacological Analysis against Standard -Antagonists
Executive Summary & Rationale
Ethomoxane (2-n-butylaminomethyl-8-ethoxy-1,4-benzodioxane) represents a classic benzodioxane-derived adrenolytic agent. While historically significant in the development of sympatholytics, its pharmacological profile requires rigorous benchmarking against modern standards to define its utility in current research.
This guide provides a technical framework for benchmarking Ethomoxane against three "Gold Standard"
Mechanistic Profile & Candidate Positioning
Ethomoxane functions as a competitive antagonist at
Mechanism of Action Visualization
The following diagram illustrates the competitive antagonism of Ethomoxane at the
Caption: Competitive antagonism pathways of Ethomoxane vs. selective standards at G-protein coupled adrenergic receptors.
Comparative Pharmacological Matrix
The following table summarizes the expected pharmacological profile of Ethomoxane relative to the standards. This matrix serves as the hypothesis for experimental validation.
| Feature | Ethomoxane (Candidate) | Phentolamine (Standard) | Prazosin (Standard) | Yohimbine (Standard) |
| Primary Target | ||||
| Binding Affinity ( | Moderate (nM range) | High ( | Very High ( | High ( |
| Potency ( | 6.0 – 7.5 (Est.) | 7.5 – 8.5 | 9.0 – 10.0 | 7.0 – 8.0 |
| Reversibility | Reversible (Competitive) | Reversible (Competitive) | Reversible | Reversible |
| Key Side Effect | Sedation (CNS entry) | Tachycardia (Reflex) | Orthostatic Hypotension | Anxiety / Hypertension |
| Chemical Class | Benzodioxane | Imidazoline | Quinazoline | Indole Alkaloid |
Note on Potency: Benzodioxane derivatives (like Ethomoxane and Piperoxan) typically show lower absolute potency than quinazolines (Prazosin) but offer unique kinetic profiles useful for studying receptor subtypes [1].
Validated Experimental Protocols
To rigorously benchmark Ethomoxane, you must perform Schild Analysis . This method validates whether the antagonism is competitive and provides the
Experiment A: In Vitro Functional Affinity (Schild Plot)
Objective: Determine the
Protocol Workflow:
-
Preparation: Harvest thoracic aorta from male Sprague-Dawley rats. Clean connective tissue and cut into 3-4 mm rings.
-
Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%
/ 5% . Apply 2g resting tension. -
Equilibration: Allow 60 min equilibration, washing every 15 min.
-
Priming: Challenge with 80 mM KCl to verify contractility. Wash out.
-
Control Curve: Construct a cumulative concentration-response curve (CRC) for Phenylephrine (
M to M). -
Incubation: Wash tissue. Incubate with Ethomoxane at fixed concentration (e.g.,
M) for 30 min. -
Test Curve: Repeat Phenylephrine CRC in the presence of Ethomoxane.
-
Replication: Repeat with increasing Ethomoxane concentrations (
, M).
Data Analysis (Schild Regression):
-
Calculate Dose Ratio (DR) :
. -
Plot
(y-axis) vs. (x-axis). -
Validation Criteria:
-
Slope: Must be
for competitive antagonism. -
X-Intercept: The x-intercept is the
value.[1]
-
Experiment B: In Vivo Epinephrine Reversal (Hemodynamics)
Objective: Confirm systemic adrenolytic activity and duration. Subject: Anesthetized Rat (Pentobarbital).
Protocol Workflow:
-
Cannulation: Cannulate carotid artery (for BP measurement) and jugular vein (for drug administration).
-
Baseline Challenge: Administer Epinephrine (1 µg/kg IV). Observe the biphasic response (pressor effect followed by slight depressor).
-
Blockade: Administer Ethomoxane (1-5 mg/kg IV).
-
Re-Challenge: Administer Epinephrine (1 µg/kg IV) after 10 mins.
-
Endpoint: "Epinephrine Reversal" is achieved if the pressor response is abolished and replaced by a depressor response (unmasked
vasodilation). -
Benchmarking: Compare the duration of reversal against Phentolamine (short-acting) and Phenoxybenzamine (long-acting).
Experimental Workflow Visualization
The following diagram maps the logical flow for characterizing Ethomoxane, ensuring all critical pharmacological parameters are captured.
Caption: Step-by-step pharmacological validation workflow for Ethomoxane.
References
-
Melchiorre, C. (1980). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Journal of Medicinal Chemistry.
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology.
-
Ruffolo, R. R. (1987). Alpha-adrenoceptors: Molecular biology, biochemistry and pharmacology. Progress in Basic and Clinical Pharmacology.
-
Vanhoutte, P. M. (2001). Alpha-Adrenergic Blocking Drugs.[2][3][4][5][6][7][8] Circulation.
Sources
- 1. youtube.com [youtube.com]
- 2. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2- propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a central sympathoexcitatory action of alpha-2 adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of phentolamine and urapidil in controlling acute intra-operative hypertension in patients subjected to coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phentolamine selectively blocks C-fiber conduction in different species, including humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of blockade at alpha-adrenoceptors by thymoxamine and phentolamine in peripheral arteries and veins of man [pubmed.ncbi.nlm.nih.gov]
Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of Ethomoxane
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of Ethomoxane, ensuring that its journey from benchtop to final disposition is handled with the utmost care and precision.
Ethomoxane, a substituted 1,4-benzodioxan derivative, requires a nuanced approach to its disposal, predicated on a thorough understanding of its chemical properties and potential hazards. In the absence of a specific, publicly available Safety Data Sheet (SDS) for Ethomoxane (CAS No. 3570-46-5), this document synthesizes best practices for the disposal of amine-containing and heterocyclic organic compounds. It is imperative to recognize this guide as a foundational resource; a comprehensive, site-specific risk assessment conducted by qualified environmental health and safety (EHS) professionals is non-negotiable prior to the implementation of any disposal protocol.
Core Principles of Ethomoxane Waste Management
The disposal of Ethomoxane, like any laboratory chemical, is governed by the principles of waste minimization, hazard identification, and regulatory compliance. The primary objective is to neutralize or contain its potential hazards to human health and the environment.
Hazard Identification and Risk Assessment
Given its chemical structure—an N-alkylated aminomethyl derivative of a substituted 1,4-benzodioxan—Ethomoxane should be handled as a potentially hazardous substance. The amine functional group can confer corrosive properties and potential toxicity. The heterocyclic 1,4-benzodioxan moiety may also present environmental persistence or toxicity concerns. Therefore, for disposal purposes, Ethomoxane waste should be treated as hazardous unless determined otherwise by a thorough risk assessment.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling Ethomoxane for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes of liquid Ethomoxane or solutions, which could cause serious eye irritation or damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Given the amine functional group, there is a potential for skin irritation or absorption. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, such as a chemical fume hood. A respirator may be required for large volumes or in case of a spill in a poorly ventilated space. | Minimizes the inhalation of any potential vapors or aerosols, which could have adverse respiratory effects. The necessity of a respirator should be determined by a formal risk assessment. |
Step-by-Step Disposal Procedures
The proper disposal of Ethomoxane waste is a multi-step process that begins with segregation and ends with compliant removal by a certified hazardous waste contractor.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container : All waste containing Ethomoxane, including unused product, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Container Compatibility : The container must be made of a material compatible with organic amines and the solvents in which the Ethomoxane may be dissolved. High-density polyethylene (HDPE) is generally a suitable choice.
-
Clear Labeling : The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "Ethomoxane" and any other chemical constituents. The approximate concentrations of each component should also be noted.
Step 2: In-Lab Storage (Satellite Accumulation Area)
-
Designated Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment : The SAA should provide secondary containment to capture any potential leaks from the primary waste container.
-
Segregation from Incompatibles : Store the Ethomoxane waste away from incompatible materials, such as strong oxidizing agents and acids, to prevent any dangerous chemical reactions.
Step 3: Professional Hazardous Waste Disposal
The primary and recommended method for the disposal of Ethomoxane is through a licensed and approved hazardous waste disposal company. This ensures that the waste is managed in an environmentally responsible and compliant manner.
-
Contact your EHS Department : Your institution's Environmental Health and Safety department will have established procedures and contracts with certified hazardous waste vendors.
-
Manifesting : Ensure that the waste is properly manifested according to local, state, and federal regulations before it is transported off-site.
Alternative Disposal Considerations (Subject to EHS Approval)
For very small quantities of dilute aqueous solutions of Ethomoxane, in-laboratory neutralization may be a possibility only after a thorough hazard analysis and with the explicit approval of your institution's EHS department.
Note: This is a generalized procedure and may not be permissible in all jurisdictions.
-
Neutralization (for amine functionality) : If deemed safe and permissible, slowly add a dilute acid (e.g., citric acid) to the aqueous Ethomoxane solution while stirring in a chemical fume hood.
-
pH Monitoring : Continuously monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Disposal of Neutralized Solution : The disposal of the neutralized solution is strictly governed by local regulations. Do not assume it can be drain-disposed. Consult your local water authority and institutional EHS guidelines. If drain disposal is permitted, it must be flushed with a large excess of water.
Spill Management Protocol
In the event of an Ethomoxane spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Isolate the Area : Cordon off the spill area to prevent further contamination.
-
Alert Personnel : Inform others in the vicinity of the spill.
-
Don Appropriate PPE : Ensure you are wearing the correct personal protective equipment before attempting to clean the spill.
-
Containment and Cleanup :
-
For liquid spills : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels or sawdust.
-
For solid spills : Carefully sweep up the material to avoid generating dust.
-
-
Waste Collection : Place all contaminated absorbent materials and any contaminated PPE into a labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Decision-Making Workflow for Ethomoxane Disposal
Personal Protective Equipment (PPE) & Safety Protocols for Handling Ethomoxane
[1]
Executive Safety Summary
Ethomoxane is a research-grade pharmacological agent with adrenolytic (sympatholytic) properties. As a bioactive benzodioxan derivative capable of blocking adrenergic receptors, it presents significant occupational risks, particularly affecting the cardiovascular and central nervous systems.
In the absence of a globally harmonized Occupational Exposure Limit (OEL), this guide applies Control Banding principles, treating Ethomoxane as a Potent Compound (Occupational Exposure Band 3/4) . The primary risks are hypotension, bradycardia, and syncope upon inhalation or dermal absorption.
Immediate Core Directive:
-
Powder Handling: Must be performed in a containment device (Isolator or Class II BSC). Open-bench weighing is strictly prohibited .
-
Minimum PPE: Double nitrile gloves, respiratory protection (N100/P3 or PAPR), and disposable impervious gowning.
Hazard Assessment & Control Banding
To ensure safety without stifling research, we utilize a risk-based approach. The physiological activity of Ethomoxane dictates the containment level.
| Parameter | Specification | Causality / Rationale |
| Pharmacological Class | Adrenolytic / Sympatholytic | Blocks sympathetic nerve impulses; risk of rapid blood pressure drop. |
| Physical State | Crystalline Solid (Powder) | High friability; risk of airborne particulate generation during weighing. |
| Route of Entry | Inhalation, Dermal, Mucosal | Lipophilic nature of benzodioxans facilitates dermal absorption. |
| Control Band (Default) | OEB 3 (10–100 µg/m³) | Assigned due to specific receptor activity and lack of chronic tox data. |
PPE Specifications Matrix
This system is self-validating: the PPE scales with the energy imparted to the substance (e.g., heating, vortexing creates higher risk than static storage).
A. Respiratory Protection[1][2][3]
-
Primary Choice: Powered Air Purifying Respirator (PAPR) with HEPA (H14) filters.
-
Why: PAPRs provide positive pressure, eliminating the risk of inward leakage associated with facial seal failure in negative-pressure masks.
-
-
Secondary Choice (Low Quantity <10mg): Full-face elastomeric respirator with P100/N100 cartridges .
-
Constraint: Fit testing is mandatory annually. Surgical masks are ineffective and prohibited.
-
B. Dermal Protection (Gloves)[2]
-
Configuration: Double-gloving is mandatory.
-
Material: Nitrile (Minimum thickness: 5 mil outer / 4 mil inner).
-
Standard: Must meet ASTM F739 for permeation resistance.
-
Protocol:
-
Inner Glove: Taped to the lab coat/gown sleeve to prevent skin exposure at the wrist.
-
Outer Glove: Worn over the sleeve; changed immediately upon visible contamination or every 60 minutes.
-
Color Coding: Use contrasting colors (e.g., Blue inner, White outer) to immediately identify breaches.
-
C. Body Covering
-
Material: Non-woven polyethylene (e.g., Tyvek® or Tychem®). Cotton lab coats are insufficient as they absorb and retain fluids/powders.
-
Design: Rear-closing gown or coverall with elastic cuffs and high neck coverage.
Operational Protocols
Protocol A: Safe Weighing & Solubilization
-
Context: The highest risk operation due to potential aerosolization of pure powder.
-
Preparation: Verify Biosafety Cabinet (BSC) or Isolator airflow indices. Place a plastic-backed absorbent mat ("chux") on the work surface.
-
Static Elimination: Use an ionizing bar or gun on the spatula and weighing boat.
-
Reasoning: Static charge can cause potent powders to "jump" or disperse unexpectedly.
-
-
Weighing: Perform all weighing inside the containment device.
-
Solubilization: Add solvent gently down the side of the vessel to minimize aerosol displacement. Cap immediately.
-
Decontamination: Wipe the exterior of the sealed vessel with a solvent-dampened wipe (ethanol/methanol) before removing it from the hood.
Protocol B: Gowning & De-gowning (Donning/Doffing)
-
Goal: Prevent migration of the chemical outside the designated zone.
Donning (Entry):
-
Shoe covers.
-
Hand hygiene + Inner Gloves (Tape to skin/inner clothing if using coveralls).
-
Impervious Gown/Suit.
-
Respirator (Perform seal check).
-
Outer Gloves (Over gown cuffs).
Doffing (Exit) - Critical Step:
-
Outer Gloves: Remove using "beak" method (pinch and pull) inside the hood; discard in biohazard/chem-waste bin.
-
Gown: Unfasten at back. Peel away from neck and shoulders, turning the gown inside out to trap contaminants.
-
Respirator: Remove and wipe down with surfactant.
-
Inner Gloves: Remove last.
-
Wash: Hands and forearms with soap and tepid water for 30 seconds.
Visualizing the Safety Logic
The following diagram illustrates the decision-making logic for selecting PPE based on the state of Ethomoxane.
Caption: Decision logic for PPE and Engineering controls based on the physical state of Ethomoxane.
Emergency & Disposal Procedures
Spill Response
-
Evacuate: Clear the immediate area of personnel.
-
Wait: Allow 15 minutes for aerosols to settle (if outside a hood).
-
PPE Up: Don full PPE (Double gloves, Tyvek, Respirator).
-
Isolate: Cover spill with absorbent pads dampened with a compatible solvent (e.g., Ethanol) to prevent dust generation. Do not dry sweep.
-
Clean: Wipe from the outside in.[1] Double-bag all waste.
Disposal[4]
-
Classification: Hazardous Chemical Waste (Toxic).
-
Method: High-temperature incineration.
-
Labeling: Clearly mark waste containers: "Contains Ethomoxane - Adrenolytic Agent - TOXIC."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28104, Ethomoxane. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
- SafeBridge Consultants.Potent Compound Safety: A Guide to Control Banding. (Industry Standard Methodology for APIs with no OEL).
- Merck & Co.Safe Handling of Potent Compounds. (General pharmaceutical industry standard for adrenolytic agents).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
